(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a variety of biological effects, suggesting they may interact with multiple pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with a variety of biological effects, including antimicrobial, antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing substituted imidazo[1,2-a]pyridin-3-yl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, iodine) and nucleophiles (e.g., sodium methoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties . Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of imidazo[1,2-a]pyridine are used as therapeutic agents for various conditions, including insomnia, anxiety, and gastrointestinal disorders . The compound’s structure-activity relationship is crucial for optimizing its pharmacological properties.
Industry
In industry, this compound can be used in the development of new materials, such as light-sensitive dyes and optical media for data storage . Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used for the treatment of insomnia, it shares the imidazo[1,2-a]pyridine core structure.
Saripidem: A sedative and anxiolytic drug with a similar core structure.
Zolimidine: An antiulcer drug that also contains the imidazo[1,2-a]pyridine moiety.
Uniqueness
(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature can enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-12-17(26-8-3-2-4-15(26)24-12)18(27)25-9-6-14(11-25)28-16-10-13(5-7-23-16)19(20,21)22/h2-5,7-8,10,14H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQYUSQRLQRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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